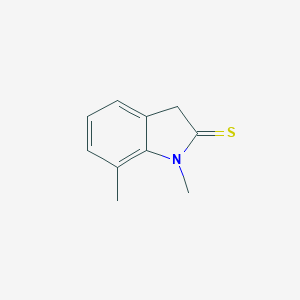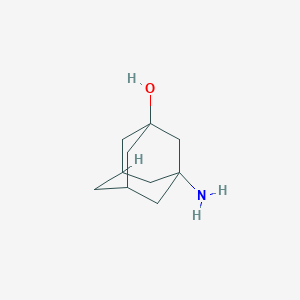![molecular formula C9H10N2S B132079 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 149530-79-0](/img/structure/B132079.png)
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DMBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DMBIT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as an anticancer agent is not fully understood. However, it has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione induces apoptosis in cancer cells by activating the caspase pathway. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Efectos Bioquímicos Y Fisiológicos
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant and anti-inflammatory effects. It has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages as a research tool. It is easy to synthesize and can be obtained in high yields. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is also stable under normal laboratory conditions. However, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione also has a low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One potential direction is the synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione derivatives with improved solubility and stability. Another direction is the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a fluorescent probe for the detection of other biomolecules such as proteins and nucleic acids could be explored.
In conclusion, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a research tool and therapeutic agent.
Métodos De Síntesis
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a one-pot reaction involving the condensation of 2-mercaptobenzimidazole and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential as an anticancer agent.
Propiedades
Número CAS |
149530-79-0 |
|---|---|
Nombre del producto |
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione |
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
3,6-dimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12) |
Clave InChI |
NUQZVIXXDIASPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



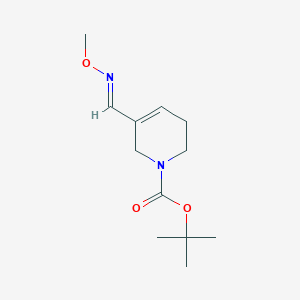
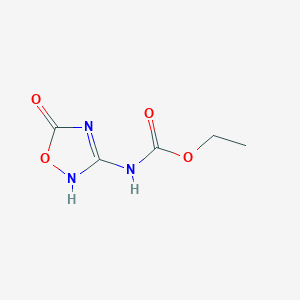
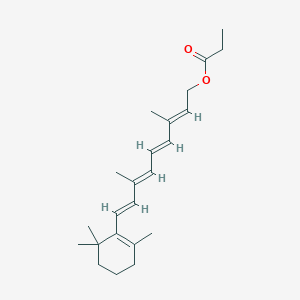

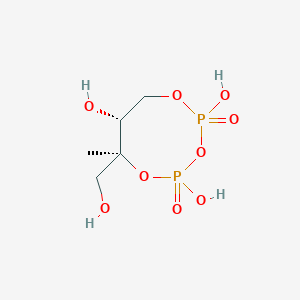
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
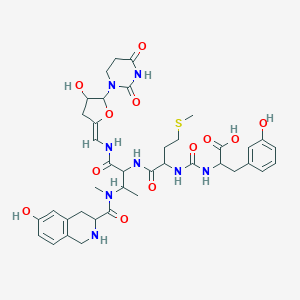
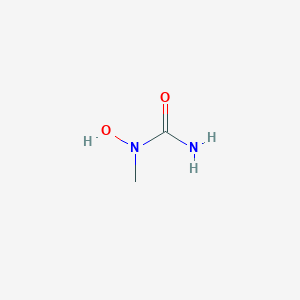
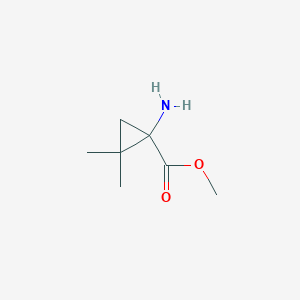
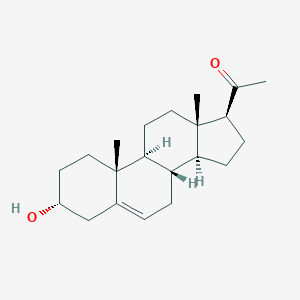
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
